
Phenol, 3,4,5-trichloro-2-methoxy-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3,4,5-trichloro-2-methoxy-, acetate is a chlorinated phenolic compound with the molecular formula C9H7Cl3O3 This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to the phenol ring, along with an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,4,5-trichloro-2-methoxy-, acetate typically involves the chlorination of phenol followed by methoxylation and acetylation. The process can be summarized as follows:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 3, 4, and 5 positions.
Methoxylation: The chlorinated phenol is then reacted with methanol in the presence of a base such as sodium hydroxide (NaOH) to introduce the methoxy group at the 2 position.
Acetylation: Finally, the methoxylated compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3,4,5-trichloro-2-methoxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 3,4,5-trichloro-2-methoxy-, acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Phenol, 3,4,5-trichloro-2-methoxy-, acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. The presence of chlorine atoms and the methoxy group enhances its reactivity and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Phenol, 3,4,5-trichloro-2-methoxy-, acetate can be compared with other similar compounds such as:
Phenol, 2,4,5-trichloro-: Similar structure but lacks the methoxy and acetate groups.
Phenol, 4-methoxy-, acetate: Similar structure but lacks the chlorine atoms.
Phenol, 2,3,5,6-tetrachloro-4-methoxy-: Contains additional chlorine atoms and a methoxy group.
Uniqueness
The unique combination of chlorine atoms, methoxy group, and acetate ester in this compound gives it distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85430-21-3 |
|---|---|
Molekularformel |
C9H7Cl3O3 |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
(3,4,5-trichloro-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(13)15-6-3-5(10)7(11)8(12)9(6)14-2/h3H,1-2H3 |
InChI-Schlüssel |
LQAOAEFNWDLHIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C(=C1OC)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
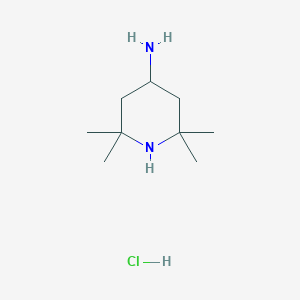
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
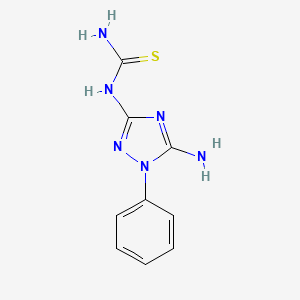
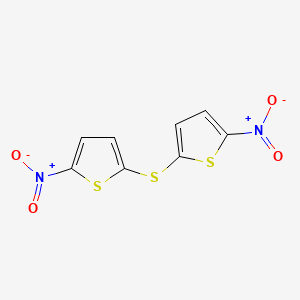
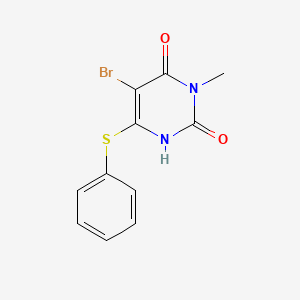

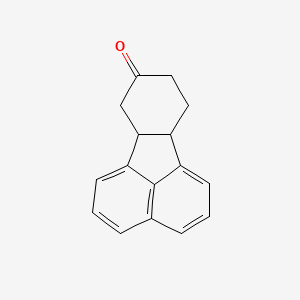
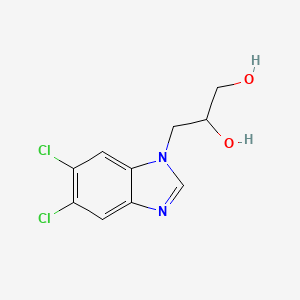
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
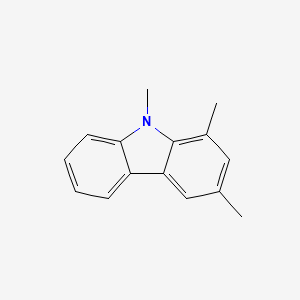
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
